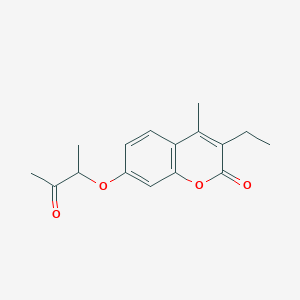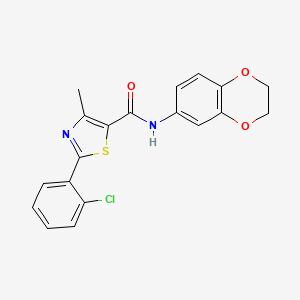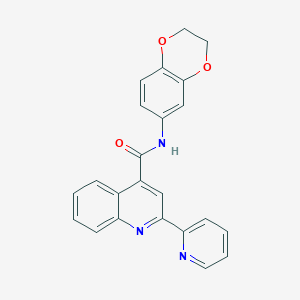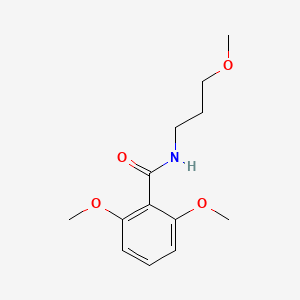
3-ethyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: belongs to the class of chromenone derivatives. It features a chromenone core with various functional groups attached. The compound’s structure includes an ethyl group, a methyl group, and a 3-oxobutan-2-yloxy side chain.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a chromenone precursor with a suitable alcohol or alkoxide. The reaction typically occurs under acidic or basic conditions.
Reaction Conditions: The reaction conditions may vary, but a typical procedure involves refluxing the chromenone precursor with the alcohol or alkoxide in an appropriate solvent (such as ethanol or methanol). Acidic catalysts (e.g., sulfuric acid) or basic catalysts (e.g., sodium hydroxide) facilitate the reaction.
Industrial Production Methods: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights into the compound’s preparation.
Chemical Reactions Analysis
Reactivity:
3-ethyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: can undergo various chemical reactions:
Oxidation: The carbonyl group in the chromenone core is susceptible to oxidation.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: The side chain can undergo nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Alkoxides (e.g., sodium methoxide) or halides (e.g., bromides) participate in substitution reactions.
Major Products: The major products depend on the specific reaction conditions. Oxidation yields carboxylic acids, while reduction produces alcohols. Substitution reactions lead to modified side chains.
Scientific Research Applications
3-ethyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential pharmaceutical applications.
Industry: Possible use in materials science or organic synthesis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-ethyl-4-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C16H18O4/c1-5-13-9(2)14-7-6-12(19-11(4)10(3)17)8-15(14)20-16(13)18/h6-8,11H,5H2,1-4H3 |
InChI Key |
HUBVCKCZECOBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156058.png)
![N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11156062.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11156067.png)

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-tryptophanate](/img/structure/B11156082.png)
![5-butoxy-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B11156084.png)


![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11156111.png)
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11156116.png)
![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine](/img/structure/B11156120.png)

![N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}butanamide](/img/structure/B11156128.png)
